N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride
Description
N-[4-(1-Amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride is a chiral intermediate critical for synthesizing enantiomerically pure pharmaceutical agents. Its molecular formula is C₁₂H₁₆F₂N₂O₂S·HCl, with a CAS Registry Number of 956901-23-8 for the R-isomer . This compound features a methanesulfonamide group attached to a 2,6-difluorophenyl ring and an aminoethyl side chain, enabling its role as a precursor for vanilloid receptor antagonists (e.g., PAC-14028, CAS 1005168-10-4) . Its synthesis via Ellman’s chiral auxiliary ensures high optical purity (>99.9% enantiomeric excess), which is pivotal for therapeutic efficacy and regulatory compliance .
Properties
IUPAC Name |
N-[4-(1-aminoethyl)-2,6-difluorophenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2S.ClH/c1-5(12)6-3-7(10)9(8(11)4-6)13-16(2,14)15;/h3-5,13H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTMJUVUJJEZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride, also known by its CAS number 1202643-35-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and findings from relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a difluorophenyl group attached to a methanesulfonamide moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 250.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| CAS Number | 1202643-35-3 |
Research indicates that compounds similar to this compound exhibit various pharmacological activities. The primary mechanism involves inhibition of specific enzymes or receptors that play crucial roles in disease pathways.
- Antihypertensive Activity : Compounds with similar structures have been shown to inhibit angiotensin II receptors, leading to reduced blood pressure in experimental models .
- Anticancer Properties : Some derivatives have demonstrated antiproliferative effects against cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For instance, certain analogs showed IC50 values in the micromolar range, indicating significant activity against these cells .
Study on Antiproliferative Effects
A study conducted by Latha et al. evaluated various benzimidazole derivatives for their biological activity, including those structurally related to methanesulfonamides. The results indicated that certain compounds exhibited strong inhibition of tubulin polymerization, which is crucial for cancer cell division. The most effective compound showed an IC50 value of 1.5 mM against tubulin polymerization .
Antioxidant Activity Assessment
Another investigation into the antioxidant properties of similar compounds revealed moderate free radical scavenging activity. In DPPH assays, some derivatives displayed antioxidant capacity comparable to ascorbic acid, suggesting potential for therapeutic applications in oxidative stress-related diseases .
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Q & A
Basic: How can the synthetic yield of N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride be optimized?
Methodological Answer:
- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates, as seen in analogous sulfonamide syntheses .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates, critical for coupling reactions .
- Temperature Control : Maintain temperatures between 0–25°C during sulfonamide formation to minimize side reactions .
- Catalysts : Employ palladium catalysts for cross-coupling steps, as demonstrated in structurally related aryl sulfonamide syntheses .
Basic: What analytical techniques are most reliable for confirming the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify the ethylamine and difluorophenyl moieties. Compare shifts with published data for similar methanesulfonamides .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λmax ~255 nm) confirms purity and retention time alignment with reference standards .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 313.05 (calculated for CHFNOS) .
Basic: How should researchers assess the purity and stability of this compound under storage?
Methodological Answer:
- Purity Assessment :
- Stability Protocols :
- Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced: What strategies are effective for resolving the (R)- and (S)-enantiomers of this compound?
Methodological Answer:
- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases. Optimize mobile phases (e.g., hexane:isopropanol 90:10) for baseline separation .
- Enzymatic Resolution : Lipase-catalyzed acylations selectively modify one enantiomer, as applied in analogous aminoethyl-phenyl derivatives .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate enantiomers at >99% ee .
Advanced: How can structure-activity relationships (SAR) be established for this compound’s biological activity?
Methodological Answer:
- Pharmacophore Modeling : Map the ethylamine and sulfonamide groups as critical for receptor binding, similar to β-blockers like Sotalol .
- Analog Synthesis : Modify the difluorophenyl or sulfonamide groups and test in vitro assays (e.g., kinase inhibition or GPCR binding) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., ion channels) to identify key interactions, as done for CB2 receptor ligands .
Advanced: How can discrepancies between in vitro and in vivo pharmacological data be addressed?
Methodological Answer:
- Metabolic Profiling : Identify major metabolites via LC-MS/MS. For example, oxidative deamination of the ethylamine group may reduce bioavailability .
- Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEG-ylated moieties to improve membrane permeability .
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models. Adjust dosing regimens to account for rapid clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
